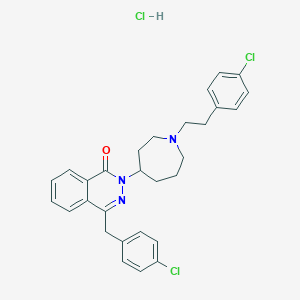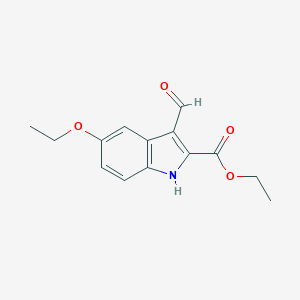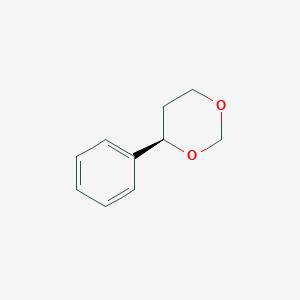
2-Deutéro-7H-purin-6-amine
Vue d'ensemble
Description
2-Deuterio-7H-purin-6-amine, also known as 2-Deuterio-7H-purin-6-amine, is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Deuterio-7H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deuterio-7H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'autres composés
L'adénine-d1 peut être utilisée dans la synthèse d'autres composés. Par exemple, elle peut être utilisée dans la production de la N-(furan-2-ylméthyl)-7H-purin-6-amine .
Traitement des troubles du rythme circadien
La N-(furan-2-ylméthyl)-7H-purin-6-amine, qui peut être synthétisée à partir de l'adénine-d1, s'est avérée utile dans la prévention et/ou le traitement des troubles, maladies et dysfonctionnements du rythme circadien. Il s'agit notamment du décalage horaire, du décalage horaire social, du syndrome de travail posté et d'autres troubles du rythme circadien .
Agents antitumoraux
Une série de dérivés de purine 2,6,9-trisubstitués, qui peuvent être synthétisés à partir de l'adénine-d1, a été étudiée pour son rôle potentiel en tant qu'agents antitumoraux .
Études de toxicité cellulaire
Les dérivés de purine 2,6,9-trisubstitués synthétisés à partir de l'adénine-d1 ont été évalués in vitro pour déterminer leur effet potentiel sur la toxicité cellulaire .
Analyse Biochimique
Biochemical Properties
Adenine-d1 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The deuterium atom in Adenine-d1 is heavier than the hydrogen atom found in normal adenine, which allows for the differentiation and tracking of metabolic processes in vivo and in vitro . Adenine-d1 is generally used in isotopic labeling studies, where it is incorporated into DNA, RNA, and other nucleic acid molecules .
Cellular Effects
Adenine-d1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, purines, including Adenine-d1, work as chemical messengers with autocrine, paracrine, and endocrine actions that regulate cell metabolism and immune response in tumor progression .
Molecular Mechanism
The molecular mechanism of action of Adenine-d1 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Adenine-d1 exerts its effects at the molecular level, allowing researchers to track the fate of adenine in these molecules, as well as monitor the reactions and metabolic processes that involve adenine .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Adenine-d1 may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Adenine-d1 vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Adenine-d1 is involved in various metabolic pathways . It interacts with enzymes or cofactors and may affect metabolic flux or metabolite levels. Adenine-d1 is a key molecule controlling intracellular energy homeostasis and nucleotide synthesis .
Transport and Distribution
Adenine-d1 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
The subcellular localization of Adenine-d1 and its effects on activity or function are important aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
2-deuterio-3,7-dihydropurin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NC(=N)C2=C(N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)

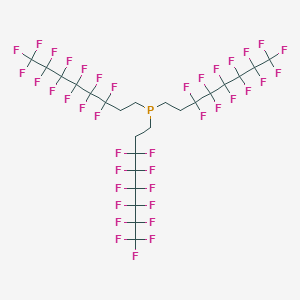
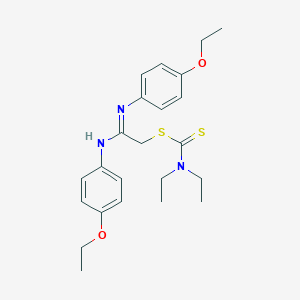

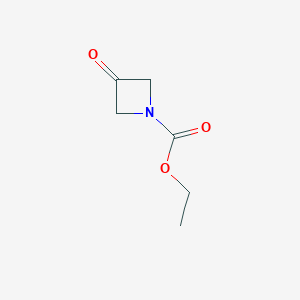



![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
